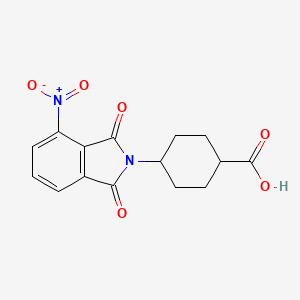

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid

Description

4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid (CAS: 53624-39-8, MFCD12197719) is a nitro-substituted isoindole-1,3-dione derivative with a cyclohexanecarboxylic acid moiety. Its molecular formula is C₁₅H₁₄N₂O₆ (MW: 318.29 g/mol) . The compound features a nitro group at the 4-position of the isoindole-dione ring, which likely enhances electron-withdrawing effects and influences its reactivity. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

4-(4-nitro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c18-13-10-2-1-3-11(17(22)23)12(10)14(19)16(13)9-6-4-8(5-7-9)15(20)21/h1-3,8-9H,4-7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSVLSUFXVYDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization and carboxylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

Organic Synthesis

4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions including:

- Electrophilic Aromatic Substitution: The nitro group can be modified to introduce different functional groups.

- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties. Studies have explored its role in:

- Anticancer Activity: Preliminary investigations suggest that it may inhibit tumor growth by interfering with cellular pathways involved in cancer progression.

- Anti-inflammatory Properties: Its structural components may modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Biological Probes

Due to its unique structural features, it has been investigated as a biochemical probe:

- Enzyme Inhibition Studies: The compound's ability to interact with specific enzymes opens avenues for studying enzyme mechanisms and developing inhibitors for therapeutic use.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various isoindole derivatives, including this compound. Results indicated that the compound inhibited cell proliferation in several cancer cell lines (e.g., breast and lung cancer), suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Research published in Phytotherapy Research assessed the anti-inflammatory effects of this compound in animal models of inflammation. The findings demonstrated a significant reduction in inflammatory markers and symptoms when administered at specific doses, indicating its potential as an anti-inflammatory agent.

Comparative Analysis Table

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Effective precursor for various functionalized compounds |

| Medicinal Chemistry | Anticancer and anti-inflammatory properties | Inhibits cancer cell proliferation; reduces inflammation |

| Biological Probes | Enzyme interaction studies | Potential enzyme inhibitors identified |

Mechanism of Action

The mechanism of action of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dioxoisoindoline moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Genotoxicity: Isoindole-dione derivatives with nitrate esters (C1–C6) demonstrate significantly lower genotoxicity than hydroxyurea, making them safer candidates for SCD .

Structural Flexibility : The cyclohexane ring in the target compound may improve solubility in lipid-rich environments compared to rigid aromatic analogues .

Functional Group Impact : Carboxylic acid derivatives (e.g., target compound) are more acidic (pKa ~4-5) than sulfonamides (pKa ~10), influencing their ionization and membrane permeability .

Biological Activity

The compound 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid (CAS Number: 432537-75-2) is a synthetic organic compound with potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₆ |

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 432537-75-2 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group and the dioxoisoindole moiety are crucial for its biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Anti-Cancer Activity

Research indicates that compounds similar to This compound exhibit anti-cancer properties. A study demonstrated that derivatives of isoindole compounds can induce apoptosis in cancer cell lines by activating caspase pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures. It appears to inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared with other isoindole derivatives:

Toxicity and Safety Profile

While the compound shows promising biological activities, it is classified as an irritant. Safety data sheets recommend handling it with care due to potential skin and eye irritation .

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodological Answer : Synthesize derivatives with variations in the nitro group position, cyclohexane substituents, or carboxylic acid functionalization. Test bioactivity in parallel with QSAR modeling (Quantitative SAR) and PCA (Principal Component Analysis) to identify critical structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.